Dimethyl 2-benzylidenebutanedioate
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Overview
Description
Dimethyl 2-benzylidenebutanedioate is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzylidene group attached to a butanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-benzylidenebutanedioate can be synthesized through several methods. One common approach involves the condensation reaction between dimethyl butanedioate and benzaldehyde in the presence of a base such as sodium methoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-benzylidenebutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl derivatives.
Scientific Research Applications
Dimethyl 2-benzylidenebutanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity and are studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which dimethyl 2-benzylidenebutanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzylidene group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,3-O-benzylidene-D-tartrate
- Dimethyl fumarate
- Dimethyl maleate
Uniqueness
Dimethyl 2-benzylidenebutanedioate is unique due to its specific structural features, such as the benzylidene group attached to the butanedioate moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity.
Properties
IUPAC Name |
dimethyl 2-benzylidenebutanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-16-12(14)9-11(13(15)17-2)8-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMWEPHOGQWJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=CC1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405588 |
Source
|
Record name | Dimethyl 2-benzylidenebutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65859-90-7 |
Source
|
Record name | Dimethyl 2-benzylidenebutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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